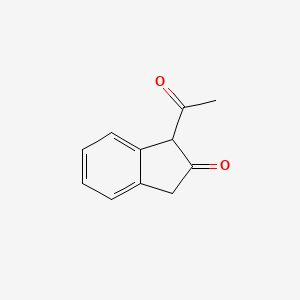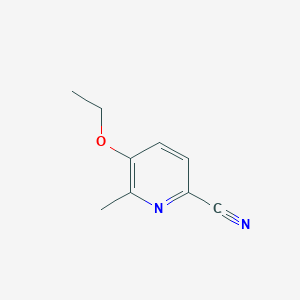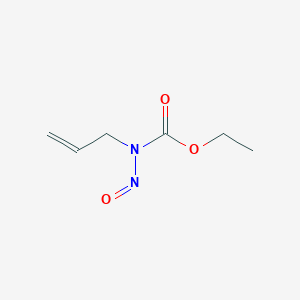
N-(4-Bromophenyl)-6-(methanesulfonyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride.
Industrial Production Methods
Industrial production of N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiproliferative agent.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity . In cancer cells, it may interfere with cell proliferation pathways, leading to antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-BROMOPHENYL)THIAZOL-2-YL-2-CHLOROACETAMIDE: This compound also contains a bromophenyl group and has shown similar antimicrobial and antiproliferative activities.
N-(4-BROMOPHENYL)SULFONYL-BENZOYL-L-VALINE: This compound has been studied for its antimicrobial and antioxidant properties.
Uniqueness
N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidine core structure also differentiates it from other similar compounds, providing unique opportunities for further chemical modifications and applications.
Propriétés
Numéro CAS |
92847-29-5 |
|---|---|
Formule moléculaire |
C11H10BrN3O2S |
Poids moléculaire |
328.19 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-6-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10BrN3O2S/c1-18(16,17)11-6-10(13-7-14-11)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,13,14,15) |
Clé InChI |
WIBVMHBUKZMPEZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=NC(=C1)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)


